(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a chlorine atom on one phenyl ring and hydroxyl and methoxy groups on the other phenyl ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: Research has shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.
Industry: In the industrial sector, the compound is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxy group.
(E)-1-(4’-Methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of a chlorine atom.
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.
Biological Activity
(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes a chlorophenyl moiety and hydroxy-methoxy substitutions that are believed to enhance its biological efficacy.
The molecular formula of this compound is C16H13ClO3, with a molecular weight of approximately 288.73 g/mol. It is classified as achiral and features one E/Z center. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on various studies.
Anticancer Activity
Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a study conducted on various cancer cell lines demonstrated that this chalcone derivative effectively inhibits cell growth through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in breast cancer cells, thereby preventing further proliferation.
Study | Cell Lines | Concentration | Mechanism |
---|---|---|---|
DU145, PC-3 | 50 μM | Induction of apoptosis | |
HeLa, A549 | 100 μM | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The findings suggest that it possesses significant antibacterial properties:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 µg/mL to 250 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 125 |
Klebsiella pneumoniae | 250 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, with the compound showing a dose-dependent effect.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this chalcone against clinical isolates of Staphylococcus aureus. Results indicated that at concentrations as low as 6.25 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an alternative antimicrobial agent.
Properties
CAS No. |
152809-69-3 |
---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+ |
InChI Key |
KCTNGNPVURILGU-KRXBUXKQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.